molecular formula C19H15ClN2O3S2 B215150 N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide

N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide

Cat. No. B215150
M. Wt: 418.9 g/mol
InChI Key: AWZCKYJSVLKPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide, also known as CB-839, is a small molecule inhibitor of glutaminase. It has been studied extensively in the field of cancer research due to its potential as a therapeutic agent.

Mechanism of Action

N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide inhibits the activity of glutaminase, which is the enzyme responsible for converting glutamine to glutamate. Glutamate is then used by cancer cells to produce energy and other essential molecules. By blocking the production of glutamate, N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide disrupts the glutamine metabolism pathway and inhibits cancer cell growth.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to decreased cell proliferation and increased cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide is its selectivity for cancer cells, which makes it a promising therapeutic agent. However, its mechanism of action may also have unintended effects on normal cells, and further research is needed to fully understand its potential side effects.

Future Directions

Research on N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide is ongoing, and there are several potential future directions for its use in cancer therapy. One area of interest is its use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, there is ongoing research into the use of N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide in other diseases, such as metabolic disorders and neurodegenerative diseases. Finally, further studies are needed to fully understand the potential side effects of N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide and to develop strategies to minimize these effects.

Synthesis Methods

The synthesis of N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide involves several steps, starting with the reaction of 3-methylthiophenol with 2-bromo-5-chloropyridine to form 2-(3-methylphenylthio)-5-chloropyridine. This compound is then reacted with 4-chlorobenzoyl chloride to form the final product, N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide.

Scientific Research Applications

N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide has been studied extensively in cancer research, specifically in the treatment of solid tumors. It has been shown to inhibit the growth of cancer cells by targeting the glutamine metabolism pathway. Glutamine is an essential nutrient for cancer cells, and N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide blocks the production of glutamate, which is necessary for cancer cell survival.

properties

Product Name

N-(4-chlorobenzoyl)-4-[(3-methylphenyl)sulfanyl]-3-pyridinesulfonamide

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-N-[4-(3-methylphenyl)sulfanylpyridin-3-yl]sulfonylbenzamide

InChI

InChI=1S/C19H15ClN2O3S2/c1-13-3-2-4-16(11-13)26-17-9-10-21-12-18(17)27(24,25)22-19(23)14-5-7-15(20)8-6-14/h2-12H,1H3,(H,22,23)

InChI Key

AWZCKYJSVLKPCD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C=NC=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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